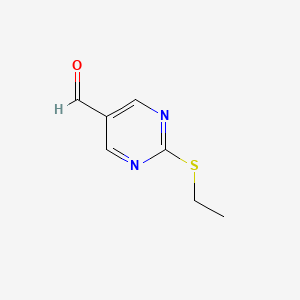

2-乙基硫代-嘧啶-5-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

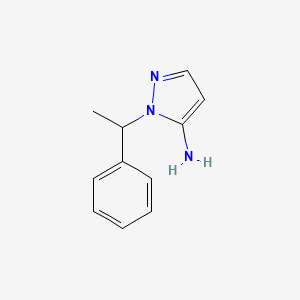

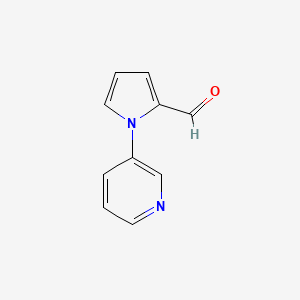

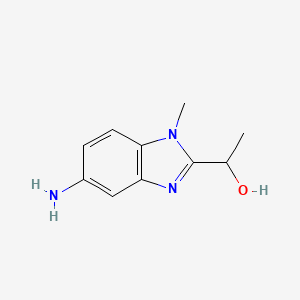

2-Ethylsulfanyl-pyrimidine-5-carbaldehyde is a compound that belongs to the class of organic compounds known as pyrimidines, which are characterized by a six-membered ring structure containing nitrogen atoms at positions 1 and 3. The ethylsulfanyl group attached to the pyrimidine ring suggests that this compound may have interesting chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related sulfanylidene tetrahydropyrimidine derivatives has been achieved through acid-catalyzed cyclocondensation reactions involving thiourea, ethyl 3-oxobutanoate, and substituted benzaldehydes . This method could potentially be adapted for the synthesis of 2-Ethylsulfanyl-pyrimidine-5-carbaldehyde by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of sulfanylidene tetrahydropyrimidine derivatives has been studied, revealing that the reduced pyrimidine ring can adopt conformations that are intermediate between boat, screw-boat, and twist-boat forms . These conformations are stabilized by a combination of N-H...O and N-H...S hydrogen bonds, which link the molecules into ribbons containing alternating ring motifs. This information provides insight into the potential molecular structure of 2-Ethylsulfanyl-pyrimidine-5-carbaldehyde, which may also exhibit similar hydrogen bonding patterns.

Chemical Reactions Analysis

Kinetic studies on the oxidation of a related compound, Ethyl-2-(methylthio) pyrimidine 5-carboxylate, by potassium dichromate in aqueous perchloric acid medium have been conducted . The reaction shows first-order dependence on both the pyrimidine derivative and potassium dichromate, with the oxidation products identified as 2-methyl sulfanyl-pyrimidine-5-carboxylic acid and acetaldehyde. These findings suggest that 2-Ethylsulfanyl-pyrimidine-5-carbaldehyde may undergo similar oxidation reactions, leading to the formation of corresponding sulfanyl-pyrimidine carboxylic acid and aldehyde products.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 2-Ethylsulfanyl-pyrimidine-5-carbaldehyde are not directly reported, the properties of related compounds can provide some insights. For instance, the crystal structures of polysubstituted pyridines have been found to be stabilized by various intermolecular interactions, such as C-H...O, C-H...F, and C-H...π interactions . These interactions could influence the solubility, melting point, and stability of 2-Ethylsulfanyl-pyrimidine-5-carbaldehyde. Additionally, the facile synthesis of pyrido[2,3-d]pyrimidines via cyclocondensation of related aldehydes with β-substituted β-aminoacrylic esters suggests that 2-Ethylsulfanyl-pyrimidine-5-carbaldehyde may also participate in similar cyclocondensation reactions .

科学研究应用

合成和结构分析

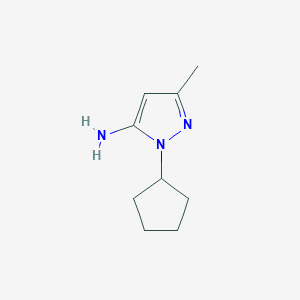

- 2-乙基硫代-嘧啶-5-甲醛参与缩合嗪的合成,如吡啶并[2,3-d]嘧啶和嘧啶并[4,5,6-de][1,6]萘啶衍生物,已通过 XRD 分析得到证实 (Bakulina 等人,2014 年)。

功能化化合物的开发

- 三取代的 2-芳基氨基嘧啶-5-甲醛通过区域选择性方法合成。这些化合物用作稠合双环嘧啶底物的先驱体,可以使用铃木交叉偶联反应对其进行进一步衍生 (Beingessner 等人,2008 年)。

在缓蚀中的应用

- 与 2-乙基硫代-嘧啶-5-甲醛在结构上相关的化合物 2-苯基咪唑并[1,2-a]嘧啶-3-甲醛,显示出对盐酸溶液中碳钢腐蚀的抑制作用,如各种实验技术和量子化学计算所揭示 (Ech-chihbi 等人,2017 年)。

催化和手性

- 该化合物是手性自催化中的底物,这是一个放大手性的过程。这在手性合成和对映选择性反应领域具有重要意义 (Sato 等人,2002 年)。

属性

IUPAC Name |

2-ethylsulfanylpyrimidine-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2OS/c1-2-11-7-8-3-6(5-10)4-9-7/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFSPUASKPCHMEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(C=N1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390280 |

Source

|

| Record name | 2-Ethylsulfanyl-pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethylsulfanyl-pyrimidine-5-carbaldehyde | |

CAS RN |

876890-28-7 |

Source

|

| Record name | 2-Ethylsulfanyl-pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。